molecular formula C16H15ClN4O2S B14479829 Benzenesulfonamide, 4-amino-N-(1-((2-chlorophenyl)methyl)-1H-imidazol-2-yl)- CAS No. 71795-55-6

Benzenesulfonamide, 4-amino-N-(1-((2-chlorophenyl)methyl)-1H-imidazol-2-yl)-

Katalognummer: B14479829
CAS-Nummer: 71795-55-6
Molekulargewicht: 362.8 g/mol
InChI-Schlüssel: DKAMSYJCGJDVNK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzenesulfonamide, 4-amino-N-(1-((2-chlorophenyl)methyl)-1H-imidazol-2-yl)- is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a benzenesulfonamide group, an amino group, and an imidazole ring substituted with a chlorophenylmethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, 4-amino-N-(1-((2-chlorophenyl)methyl)-1H-imidazol-2-yl)- typically involves multiple steps. One common method includes the reaction of 4-aminobenzenesulfonamide with 1-(2-chlorophenyl)methyl-1H-imidazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide, and a base, such as potassium carbonate, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Benzenesulfonamide, 4-amino-N-(1-((2-chlorophenyl)methyl)-1H-imidazol-2-yl)- undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different pharmacological properties.

Wissenschaftliche Forschungsanwendungen

Benzenesulfonamide, 4-amino-N-(1-((2-chlorophenyl)methyl)-1H-imidazol-2-yl)- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential as an enzyme inhibitor.

    Industry: It can be used in the production of specialty chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of Benzenesulfonamide, 4-amino-N-(1-((2-chlorophenyl)methyl)-1H-imidazol-2-yl)- involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt various biological pathways, leading to therapeutic effects such as antimicrobial or anticancer activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Benzenesulfonamide, 4-amino-N-(3,4-dichlorophenyl)-
  • 4-Amino-N-(3-chlorophenyl)benzenesulfonamide

Uniqueness

Benzenesulfonamide, 4-amino-N-(1-((2-chlorophenyl)methyl)-1H-imidazol-2-yl)- is unique due to the presence of the imidazole ring and the chlorophenylmethyl group

Eigenschaften

CAS-Nummer

71795-55-6

Molekularformel

C16H15ClN4O2S

Molekulargewicht

362.8 g/mol

IUPAC-Name

4-amino-N-[1-[(2-chlorophenyl)methyl]imidazol-2-yl]benzenesulfonamide

InChI

InChI=1S/C16H15ClN4O2S/c17-15-4-2-1-3-12(15)11-21-10-9-19-16(21)20-24(22,23)14-7-5-13(18)6-8-14/h1-10H,11,18H2,(H,19,20)

InChI-Schlüssel

DKAMSYJCGJDVNK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)CN2C=CN=C2NS(=O)(=O)C3=CC=C(C=C3)N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.